Ethyl cyclobutanecarboxylate

Catalog No.
S1511446
CAS No.
14924-53-9
M.F
C7H12O2
M. Wt
128.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl cyclobutanecarboxylate

CAS Number

14924-53-9

Product Name

Ethyl cyclobutanecarboxylate

IUPAC Name

ethyl cyclobutanecarboxylate

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C7H12O2/c1-2-9-7(8)6-4-3-5-6/h6H,2-5H2,1H3

InChI Key

SMVBADCAMQOTOV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCC1

Canonical SMILES

CCOC(=O)C1CCC1

Organic synthesis:

  • Ethyl cyclobutanecarboxylate can be used as a starting material for the synthesis of other organic compounds. For example, it can be used in a three-step process to synthesize cyclobutylidenecyclopropane, a strained organic molecule with unique properties [Source: Sigma-Aldrich product page for Ethyl cyclobutanecarboxylate, ].

Nuclear magnetic resonance (NMR) spectroscopy:

  • Ethyl cyclobutanecarboxylate can be used as a reference compound in carbon-13 (C-13) NMR spectroscopy experiments. C-13 NMR is a technique used to study the structure of organic molecules by identifying the different carbon atoms present and their chemical environments [Source: Royal Society of Chemistry, "Nuclear magnetic resonance spectroscopy," ].

EC is a colorless liquid with a characteristic ester odor []. Limited information exists on its natural occurrence, but it is readily synthesized in the lab for various research purposes [].


Molecular Structure Analysis

The molecule consists of a cyclobutane ring (four-membered carbon ring) with a carboxylic acid group (COOH) attached. The carboxylic acid group is further esterified with an ethyl group (CH3CH2-), resulting in the overall formula C7H12O2 [].

A key feature is the cyclic structure. Four-membered rings are relatively strained compared to their larger counterparts, impacting their reactivity.


Chemical Reactions Analysis

Synthesis: EC can be synthesized through various methods, including the esterification of cyclobutanecarboxylic acid with ethanol using an acid catalyst [].

C4H7COOH + CH3CH2OH  ➡️  C4H7COOCH2CH3 + H2O  (Eq. 1)

Decomposition: At high temperatures, EC can undergo hydrolysis to form cyclobutanecarboxylic acid and ethanol [].

C4H7COOCH2CH3 + H2O  ➡️  C4H7COOH + CH3CH2OH  (Eq. 2)

Physical And Chemical Properties Analysis

  • Melting Point: No data readily available.
  • Boiling Point: 159 °C []
  • Solubility: Soluble in organic solvents like ethanol, ether, and chloroform [].
  • Stability: Relatively stable under normal storage conditions [].

XLogP3

1.5

Boiling Point

159.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

14924-53-9

Wikipedia

Ethyl cyclobutanecarboxylate

Dates

Modify: 2023-08-15

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